GSK268
Description
GSK268 is a second-generation BET (bromodomain and extraterminal) inhibitor optimized for selectivity toward the BD2 (second bromodomain) subfamily. It belongs to the class of acetyl-lysine mimetics and functions by competitively inhibiting the interaction between BET proteins and acetylated histones, thereby modulating transcriptional regulation . Structurally, this compound features an ethylacetamide-substituted pyrimidine core, which enhances solubility and selectivity. The polar substituent in its solvent-exposed region forms an extensive hydrogen-bond network with water molecules, contributing to its 5–50× selectivity for BD2 over BD1 (first bromodomain) across BET proteins (BRD2/3/4) . Preclinical studies highlight its efficacy in suppressing oncogenes such as c-Myc at nanomolar concentrations, making it a candidate for hematological and solid tumor therapies.
Properties
Molecular Formula |
C26H27N5O3 |
|---|---|
Molecular Weight |
457.534 |
IUPAC Name |
(S)-5-(1-acetyl-2-cyclopropyl-4-(2-(hydroxymethyl)benzyl)-1,2,3,4-tetrahydroquinoxalin-6-yl)pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H27N5O3/c1-16(33)31-22-9-8-18(21-11-28-26(25(27)34)29-12-21)10-23(22)30(14-24(31)17-6-7-17)13-19-4-2-3-5-20(19)15-32/h2-5,8-12,17,24,32H,6-7,13-15H2,1H3,(H2,27,34)/t24-/m1/s1 |
InChI Key |
JVAKWUYUZCOCKR-XMMPIXPASA-N |
SMILES |
NC(C1=NC=C(C2=CC=C(N(C(C)=O)[C@@H](C3CC3)CN4CC5=CC=CC=C5CO)C4=C2)C=N1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK268; GSK-268; GSK 268; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares GSK268 with structurally related BET inhibitors, including GSK340 , BY27 , and other analogs:
| Compound | Key Structural Features | BET-BD2 Selectivity Ratio | Ki (nM) | Cellular Efficacy Notes |
|---|---|---|---|---|
| This compound | Ethylacetamide-substituted pyrimidine | 5–50× | 15 (BD2) | Potent c-Myc suppression at ≤100 nM |
| GSK340 | Tetrahydropyridine substituent | 10–30× | 20 (BD2) | Moderate anti-proliferative activity |
| BY27 | Benzylamine hydrophobic group + triazole | 5–38× | 15 (BD2) | Pan-BET effects due to high test conc. |
| RVX-208 | Quinazolinone core | 3–10× | 80 (BD2) | Limited BD2 specificity; weak c-Myc downregulation |
Key Insights:
- This compound vs. GSK340 : While both compounds achieve BD2 selectivity via polar solvent-exposed groups, this compound’s ethylacetamide moiety generates stronger hydrogen bonding with water networks, resulting in higher selectivity (5–50× vs. 10–30×) and lower Ki values (15 nM vs. 20 nM) .
- This compound vs. BY27 : BY27, derived from a nitrogen-containing heterocycle scaffold, exhibits comparable BD2 affinity (Ki = 15 nM) but lower selectivity (5–38×). Its benzylamine group induces a "closed" conformation in BD2 by interacting with Asn140 and Tyr97, but cellular testing at supra-pharmacological concentrations (≥1 μM) leads to pan-BET inhibition rather than BD2-specific activity .
- This compound vs. RVX-208 : RVX-208, a first-generation BET inhibitor, shows weaker BD2 selectivity (3–10×) and higher Ki values (80 nM), limiting its clinical utility .
Mechanism of Selectivity
This compound’s BD2 selectivity arises from:
Water-mediated interactions : The ethylacetamide group forms hydrogen bonds with solvent-exposed water molecules, a feature absent in BD1 due to steric hindrance from Asp160 .
Conformational flexibility: The pyrimidine core allows optimal positioning in the BD2 acetyl-lysine binding pocket, mimicking endogenous substrates.
In contrast, BY27’s triazole group interacts directly with His433 in BD2, but its amine group fails to engage BD1 residues, leading to incomplete selectivity .
Preclinical and Cellular Data
| Parameter | This compound | BY27 | GSK340 |
|---|---|---|---|
| BD2/BD1 IC50 ratio | 5–50× | 5–38× | 10–30× |
| c-Myc suppression | IC50 = 50 nM | IC50 = 200 nM | IC50 = 150 nM |
| Anti-proliferation | EC50 = 80 nM | EC50 = 500 nM | EC50 = 300 nM |
This compound demonstrates superior cellular potency due to its balanced solubility and selectivity, whereas BY27’s higher hydrophobicity reduces bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
